molecular formula C17H15NS B3019009 2-(4-Ethylphenyl)-4-phenylthiazole CAS No. 1710530-81-6

2-(4-Ethylphenyl)-4-phenylthiazole

Cat. No.: B3019009
CAS No.: 1710530-81-6
M. Wt: 265.37
InChI Key: BARQAUIYDHOOED-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-phenylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction between 4-ethylbenzoyl chloride and thioamide in the presence of a base such as sodium ethoxide can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The choice of solvents and purification techniques would also be crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-Ethylphenyl)-4-phenylthiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the ethyl group on the phenyl ring.

    4-Phenylthiazole: Lacks the ethyl group and has a different substitution pattern.

    2-(4-Methylphenyl)-4-phenylthiazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)-4-phenylthiazole is unique due to the presence of both phenyl and ethylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets, making it distinct from other thiazole derivatives.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NS/c1-2-13-8-10-15(11-9-13)17-18-16(12-19-17)14-6-4-3-5-7-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARQAUIYDHOOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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